Product packaging for 3-amino-N-(pyridin-2-yl)propanamide(Cat. No.:)

3-amino-N-(pyridin-2-yl)propanamide

Cat. No.: B13198941
M. Wt: 165.19 g/mol
InChI Key: AVBXKPRMXNZCON-UHFFFAOYSA-N
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Description

3-amino-N-(pyridin-2-yl)propanamide is a small molecule building block with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is characterized by a propanamide linker terminating in a primary amine, which is connected to a pyridin-2-yl group via the amide nitrogen . This structure classifies it as a potential intermediate in organic synthesis and medicinal chemistry. The compound is supplied with a high purity level of 97% and is identified by CAS Number 774487-65-9 . This compound is of significant interest in pharmaceutical and agrochemical research as a synthetic precursor. Its molecular framework, featuring both a pyridine ring and a flexible amino-propanamide chain, is a common pharmacophore found in molecules with diverse biological activities. For instance, structurally related pyridine-propanamide compounds have been developed as dual inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX), presenting a promising approach for pain-relief therapeutics . Other research on analogous 3-phenylpropanamide derivatives has demonstrated potent antibacterial activity against plant pathogens, highlighting the potential of this chemotype in developing new antibacterial agents . Furthermore, derivatives of 2-aminopyridine have been extensively explored for their antioxidant and anticancer potential, showing efficacy against resistant cancer cell lines . The primary amine and amide functionalities make this compound a versatile scaffold for further chemical modification, including the synthesis of more complex molecules for screening in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B13198941 3-amino-N-(pyridin-2-yl)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-amino-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C8H11N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4-5,9H2,(H,10,11,12)

InChI Key

AVBXKPRMXNZCON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCN

Origin of Product

United States

Chelate Ring Formation and Stability:

The arrangement of donor atoms in 3-amino-N-(pyridin-2-yl)propanamide allows for the formation of stable five- or six-membered chelate rings upon metal coordination. The pyridyl nitrogen and the amide oxygen or nitrogen can coordinate to a metal ion to form a five-membered ring. Simultaneously, the terminal amino group can participate in chelation, potentially forming a six-membered ring with the amide group. The stability of these rings is a critical design parameter. Generally, five- and six-membered chelate rings are the most stable, and the flexible propanamide backbone can readily adopt conformations to facilitate their formation.

Donor Atom Selection and Hard Soft Acid Base Hsab Theory:

The choice of donor atoms is paramount in dictating the selectivity of a chelator for a specific metal ion. The HSAB principle is a useful guideline: hard acids (e.g., Fe³⁺, Al³⁺) prefer to bind to hard bases (e.g., oxygen, primary amine nitrogen), while soft acids (e.g., Hg²⁺, Pd²⁺) prefer soft bases (e.g., sulfur). The 3-amino-N-(pyridin-2-yl)propanamide scaffold contains hard (primary amine nitrogen, amide oxygen) and borderline (pyridyl nitrogen) donor atoms, making it a versatile starting point for targeting a range of metal ions.

Table 1: Potential Donor Atoms in the this compound Scaffold and their HSAB Classification

Donor AtomFunctional GroupHSAB Classification
Pyridyl NitrogenPyridine (B92270)Borderline Base
Amide OxygenPropanamideHard Base
Amide NitrogenPropanamideHard Base
Amino NitrogenPrimary AmineHard Base

By synthetically modifying the propanamide scaffold, for instance, by replacing the terminal amino group with a thiol group, the ligand's affinity can be shifted towards softer metal ions.

Ligand Topology and Preorganization:

An effective chelator should ideally be "preorganized" for metal binding, meaning its conformation in the unbound state is close to the conformation it adopts in the metal complex. This minimizes the entropic penalty associated with conformational changes upon coordination. The flexibility of the propanamide backbone in 3-amino-N-(pyridin-2-yl)propanamide can be both an advantage and a disadvantage. While it allows for coordination to various metal ions with different geometric preferences, it can also lead to a less preorganized state. Design strategies to improve preorganization include introducing steric bulk or incorporating the propanamide scaffold into a more rigid cyclic or macrocyclic structure.

Thermodynamic Stability and Metal Selectivity:

The thermodynamic stability of a metal complex is quantified by its stability constant (log K). A high stability constant is generally desirable for a chelator to effectively bind a target metal ion, even at low concentrations. The stability of complexes with propanamide-based ligands is influenced by factors such as the number and type of donor atoms, the number and size of the chelate rings, and the nature of the metal ion.

Metal selectivity is the ability of a ligand to preferentially bind to a specific metal ion in the presence of other competing ions. This can be achieved by tailoring the ligand's cavity size, the geometric arrangement of its donor atoms, and its electronic properties to match the characteristics of the target metal ion (e.g., ionic radius, preferred coordination geometry). For instance, designing a ligand with a specific "bite angle" between its donor atoms can favor the coordination of a metal ion that prefers a particular geometry (e.g., octahedral vs. square planar).

Table 2: Representative Stability Constants (log K₁) for Related Bidentate Ligands with Various Metal Ions

LigandMetal Ionlog K₁
2-Aminopyridine (B139424)Cu²⁺4.4
Ni²⁺3.2
Zn²⁺2.6
PropanamideCu²⁺2.1
Ni²⁺1.5

Note: Data is illustrative and sourced from various databases for analogous bidentate ligands to indicate general trends. The stability of a tridentate ligand like 3-amino-N-(pyridin-2-yl)propanamide would be significantly higher due to the chelate effect.

Kinetic Inertness:

While thermodynamic stability describes the equilibrium position of complex formation, kinetic inertness refers to the rate at which the metal ion dissociates from the complex. For many applications, particularly in vivo, a kinetically inert complex is crucial to prevent the release of the potentially toxic free metal ion. The kinetic inertness of a complex can be enhanced by designing ligands that form more rigid and encapsulating structures around the metal ion, thereby increasing the energy barrier for dissociation. Macrocyclic ligands based on the propanamide scaffold are a promising strategy to achieve high kinetic inertness.

Biomimetic Design of Metallophores:

Metallophores are chelating agents produced by microorganisms to acquire essential metal ions, such as iron (siderophores). The design of synthetic metallophores based on the 3-amino-N-(pyridin-2-yl)propanamide scaffold can be inspired by the structural motifs found in nature. For example, incorporating hydroxamate or catecholate functionalities, which are common in siderophores, onto the propanamide backbone can lead to highly efficient and selective iron chelators. The design of these biomimetic metallophores can also include features that allow them to be recognized and transported by microbial uptake systems, a "Trojan horse" strategy that can be exploited for the delivery of antimicrobial agents.

Structure Activity Relationship Sar and Molecular Design of 3 Amino N Pyridin 2 Yl Propanamide Derivatives

Design Principles for Modulating Molecular Recognition and Interaction Profiles

The design of derivatives based on the 3-amino-N-(pyridin-2-yl)propanamide scaffold is centered on optimizing interactions with biological targets. Key principles involve modifying the core structure to enhance binding affinity and specificity. The molecular architecture of this compound, featuring a pyridine (B92270) ring, a flexible propanamide linker, and an amino group, offers multiple points for modification to fine-tune its interaction profile.

General design principles for related pyridine-containing compounds often focus on the strategic placement of functional groups to engage in specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the target protein. For instance, in the development of inhibitors based on a related 3-aminopyrazinamide scaffold, the pyrazinamide (B1679903) core was identified as mimicking the adenine (B156593) of ATP, while substituents at the C3 position were designed to occupy the ribose-binding pocket through hydrophobic interactions. mdpi.com

The following table summarizes key design principles derived from related structures that can be applied to modulate the molecular recognition of this compound derivatives.

Design PrincipleRationalePotential Impact
Hydrogen Bond Donors/Acceptors The pyridine nitrogen and amide group can form critical hydrogen bonds with the hinge region of kinases or other ATP-binding sites. nih.govEnhanced binding affinity and specificity.
Hydrophobic Moieties Introduction of phenyl or other hydrophobic groups can occupy hydrophobic pockets within the target protein. mdpi.comontosight.aiIncreased potency and membrane permeability.
Positional Isomerism The substitution pattern on the pyridine ring significantly affects biological activity.Modulates electronic properties and steric fit, influencing selectivity.
Conformational Rigidity Introducing cyclic structures or double bonds can lock the molecule into a bioactive conformation.Reduced entropy loss upon binding, leading to higher affinity.
Bioisosteric Replacement Replacing certain functional groups with others of similar physicochemical properties (e.g., pyrazine (B50134) for pyridine). mdpi.comCan improve metabolic stability, reduce toxicity, or alter selectivity.

Impact of Structural Modifications on Ligand Binding and Selectivity

Structural modifications to the this compound scaffold can have a profound impact on ligand binding and selectivity. Research on analogous structures provides a clear framework for understanding these effects.

In a study on 3-benzylaminopyrazine-2-carboxamide derivatives, which are structurally similar to our subject compound, modifications at the ortho-position of the benzyl (B1604629) group were better tolerated than meta- or para-substitutions. mdpi.com Furthermore, electron-withdrawing groups at this position, such as chloro (Cl) or trifluoromethyl (CF3), resulted in a six-fold improvement in potency compared to an electron-donating methyl (CH3) group, indicating that electronic properties are a key determinant of binding affinity. mdpi.com Combining modifications at both the C3-amino and C2-carboxamido positions of the 3-aminopyrazinamide scaffold led to a synergistic increase in binding affinity. mdpi.com

Selectivity is often achieved by exploiting subtle differences in the active sites of related proteins. For example, modeling studies have shown that while ATP binds similarly across class II aminoacyl-tRNA synthetases (aaRSs), differences in the residues surrounding the ligand-binding pocket can be exploited. mdpi.com In one case, three residues providing hydrophobic interactions in the target enzyme were replaced by polar or larger residues in other class II enzymes, preventing stable interactions with the inhibitor and thus conferring selectivity. mdpi.com

The table below illustrates the impact of specific structural modifications on the activity of related aminopyrazinamide derivatives against human cytosolic prolyl-tRNA synthetase (HcProRS).

CompoundModification on Pyrazinamide ScaffoldEC50 (µM)Fold Improvement
4d C3-(benzylamino), C2-carboxamide>100-
4h C3-(2-chlorobenzylamino), C2-carboxamide16.3~6x vs 4d
4j C3-(2-trifluoromethylbenzylamino), C2-carboxamide16.3~6x vs 4d
3c C3-(benzylamino), C2-(N-(2-methylbenzyl)carboxamide)8.0512.4x vs 4d

Data sourced from a study on 3-aminopyrazinamide derivatives, illustrating principles applicable to this compound. mdpi.com

Similarly, modifications to peptide-based amides, such as the incorporation of lipophilic amino acids or the acylation of the N-terminus with fatty acids, have been shown to increase membrane affinity and antimicrobial activity. nih.gov These strategies could be translated to the this compound core to enhance its cellular uptake or target engagement.

Fragment-Based Ligand Design and Screening Approaches for Novel Modulators

Fragment-based ligand design (FBLD) is a powerful strategy for the discovery of novel inhibitors, starting with small, low-complexity molecules (fragments) that bind weakly to the target and then growing or linking them to create more potent leads. The 3-aminopyridine moiety, a core component of this compound, is an excellent starting point for FBLD. nih.gov

A notable example is the use of a 3-aminopyridin-2-one fragment to develop kinase inhibitors. nih.gov This fragment is advantageous because it can form multiple hydrogen bonds with the kinase hinge region, possesses favorable physicochemical properties, and has several points for chemical elaboration. nih.govebi.ac.uk A library based on this fragment was synthesized and screened against a panel of 26 protein kinases, leading to the rapid identification of novel inhibitors for Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov

In another successful FBLD campaign, a 3-aminopyridine-derived amide fragment was identified as a novel and potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.gov Through structure-based design and optimization, this fragment was elaborated into compounds with nanomolar inhibitory activity. X-ray crystallography confirmed the binding mode of these inhibitors, providing a structural basis for their potency. nih.gov

The process of FBLD typically involves the following steps:

Fragment Library Screening: A library of low molecular weight fragments is screened for binding to the target protein using biophysical techniques like surface plasmon resonance (SPR) or X-ray crystallography.

Hit Validation and Characterization: Confirmed fragment hits are validated, and their binding mode is determined, often through co-crystallization with the target protein.

Fragment Elaboration: Medicinal chemistry efforts are then employed to "grow" the fragment by adding functional groups that can occupy adjacent pockets or to "link" two different fragments that bind to nearby sites. This iterative process aims to increase potency and selectivity.

The following table showcases results from a fragment-based approach targeting kinases, starting from a 3-aminopyridin-2-one core.

Compound/FragmentTarget KinaseActivity (IC50 or % Inhibition)Key Structural Feature
Fragment 1 (3-aminopyridin-2-one) ItkStarting Fragment3-aminopyridin-2-one core
Compound 2 MPS148% inhibition @ 10 µM3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one
Compound 3 MPS155% inhibition @ 10 µM3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one
Compound 51 (NAMPT Inhibitor) NAMPTIC50 = 19 nMElaborated 3-aminopyridine-derived amide
Compound 63 (NAMPT Inhibitor) NAMPTIC50 = 15 nMElaborated 3-aminopyridine-derived amide

Data compiled from studies on fragment-based design using related aminopyridine scaffolds. nih.govnih.govebi.ac.uk

This approach highlights the utility of the 3-aminopyridine scaffold, central to this compound, as a valuable starting point for generating novel and potent modulators for a diverse range of biological targets.

Mechanistic Investigations of Molecular Interactions Involving 3 Amino N Pyridin 2 Yl Propanamide

Analysis of Binding Mode and Key Intermolecular Interactions with Biological Macromolecules (e.g., proteins)

Specific studies elucidating the binding mode of 3-amino-N-(pyridin-2-yl)propanamide with proteins are not available. However, patent literature lists this compound among thiazolyl urea (B33335) derivatives acting as phosphatidylinositol 3-kinase (PI3K) inhibitors. This suggests a potential interaction with the ATP-binding pocket of PI3K isoforms.

Based on the structure of this compound and the known interactions of other inhibitors with PI3K, a hypothetical binding mode can be proposed. The pyridin-2-yl group could potentially form hydrogen bonds with hinge region residues of the kinase. The amide linker may also participate in hydrogen bonding with the protein backbone. The terminal amino group could form additional electrostatic or hydrogen bond interactions within the active site.

Table 1: Potential Intermolecular Interactions of this compound

Functional Group of CompoundPotential Interacting Partner in ProteinType of Interaction
Pyridin-2-yl NitrogenHinge Region Residue (e.g., Valine, Alanine)Hydrogen Bond
Amide CarbonylProtein Backbone AmineHydrogen Bond
Amide N-HProtein Backbone CarbonylHydrogen Bond
Terminal Amino GroupAcidic Residue (e.g., Aspartate, Glutamate)Electrostatic/Hydrogen Bond

Elucidation of Specific Recognition Mechanisms and Conformational Changes Induced by Binding

Without experimental data such as X-ray crystallography or NMR spectroscopy, the specific recognition mechanisms and any conformational changes induced by the binding of this compound remain speculative. In the context of kinase inhibitors, it is common for the protein to undergo a degree of conformational adjustment to accommodate the ligand. This can involve the movement of flexible loops, such as the DFG loop in kinases, to either an "in" (active) or "out" (inactive) conformation. The binding of an inhibitor can stabilize one of these conformations, thereby preventing the kinase from adopting its active state.

Studies on the Modulation of General Enzymatic Processes and Receptor Interactions

The primary indication from patent literature is that this compound may function as a phosphatidylinositol 3-kinase (PI3K) inhibitor. The PI3K family of enzymes plays a crucial role in cell signaling pathways that govern cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. By inhibiting PI3K, this compound could potentially disrupt these signaling cascades, which are often dysregulated in diseases such as cancer.

Beyond the potential for PI3K inhibition, there is no available research on the modulation of other enzymatic processes or receptor interactions by this compound. Further investigation is required to determine its broader pharmacological profile.

Broader Research Applications and Future Perspectives of 3 Amino N Pyridin 2 Yl Propanamide

Role as a Synthetic Building Block in Complex Organic Synthesis

The structure of 3-amino-N-(pyridin-2-yl)propanamide is endowed with multiple reactive sites, making it a versatile synthon, or building block, for constructing more elaborate molecules. The terminal primary amine offers a nucleophilic center for a wide array of standard organic reactions, while the 2-aminopyridine (B139424) moiety provides a pathway for creating fused heterocyclic systems, which are common frameworks in pharmacologically active compounds. rsc.org

The primary amine can be readily functionalized through reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form more complex amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

The 2-aminopyridine portion of the molecule is particularly valuable for synthesizing fused bicyclic structures. rsc.org A classic and widely used transformation is the condensation reaction with α-haloketones to generate imidazo[1,2-a]pyridine (B132010) scaffolds. rsc.orgbhu.ac.in This class of compounds is recognized for its diverse biological activities and is present in several marketed drugs. bhu.ac.in The reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization involving the exocyclic amino group. The ability to form such "privileged scaffolds" makes this compound a potentially valuable precursor in medicinal chemistry. rsc.org

Table 1: Potential Synthetic Transformations for this compound

Reactive SiteReaction TypePotential Product ClassSignificance
Primary Amine (-NH₂)Acylation / AlkylationSubstituted Amides / AminesIntroduction of diverse functional groups and side chains.
2-AminopyridineCondensation/CyclizationFused Heterocycles (e.g., Imidazo[1,2-a]pyridines)Access to biologically relevant and privileged scaffolds. rsc.orgbhu.ac.in
Primary Amine (-NH₂)Reductive AminationSecondary/Tertiary AminesChain extension and modification of the linker.
Pyridine NitrogenN-Oxidation / QuaternizationPyridine N-oxides / Pyridinium SaltsModulation of electronic properties and solubility.

Utility in the Study of Protein-Ligand Binding and Enzyme Interactions (general)

The combination of a flexible linker, hydrogen bond donors (amine and amide N-H), and hydrogen bond acceptors (amide carbonyl and pyridine nitrogen) makes this compound an attractive scaffold for designing ligands that interact with biological macromolecules like proteins and enzymes. Pyridine and its derivatives are among the most prevalent heterocyclic systems found in FDA-approved drugs, highlighting their importance in molecular recognition. nih.gov

The 2-aminopyridine motif is particularly adept at forming specific interactions within protein binding pockets. For instance, in studies involving β-secretase (BACE-1), an aspartyl protease, aminopyridine-containing fragments were found to establish a potent, bidentate hydrogen-bonding interaction with the catalytic aspartate residues. mdpi.com The protonated pyridine ring nitrogen donates a hydrogen bond to one aspartate, while the exocyclic amine group donates a hydrogen bond to the second. mdpi.com This ability to engage key catalytic residues makes the scaffold a valuable starting point for designing enzyme inhibitors.

Similarly, N-aryl propanamide structures have been investigated as selective androgen receptor modulators (SARMs), indicating that this part of the molecule can also contribute to specific receptor interactions. nih.govnih.gov In fragment-based screening, a powerful method in drug discovery, simple molecules containing these motifs are screened to identify initial binding events, which are then optimized into more potent leads. mdpi.comnih.gov this compound represents a pre-assembled fragment combination, potentially accelerating the discovery process for targets that recognize such features.

Applications in the Development of Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study biological systems, often by binding to a specific target. researchgate.net The structure of this compound is well-suited for conversion into such probes, primarily due to its versatile primary amine group. This amine serves as a convenient chemical handle for attaching reporter groups, such as fluorophores or affinity tags. nih.govaatbio.com

Fluorescent Probes: The primary amine can be readily labeled with a wide variety of amine-reactive fluorescent dyes (e.g., those containing succinimidyl ester or isothiocyanate functional groups) to create a fluorescent conjugate. nih.govacs.orgthermofisher.com Such a probe could be used in fluorescence microscopy to visualize the cellular or subcellular localization of its biological target. Moreover, the aminopyridine scaffold itself can possess intrinsic fluorescence, which can be tuned through chemical modification, offering a pathway to develop novel fluorophores. nih.govacs.orgnih.gov

Photoaffinity Labeling: This technique uses a photoreactive group (like an arylazide or diazirine) attached to a ligand to covalently cross-link to its target protein upon photo-irradiation. nih.govnii.ac.jp This allows for unambiguous identification of the binding partner. The primary amine of this compound provides an ideal site for tethering these photoreactive moieties, creating a tool for identifying previously unknown protein targets.

Table 2: Potential Applications in Chemical Probe Development

Probe TypeModification StrategyPotential ApplicationKey Feature Utilized
Fluorescent ProbeConjugation of a fluorophore (e.g., Alexa Fluor, BODIPY) to the primary amine. nih.govacs.orgImaging the localization of a target protein in cells.Reactive Primary Amine
Photoaffinity ProbeAttachment of a photoreactive group (e.g., arylazide) to the primary amine. nih.govCovalent labeling and identification of unknown binding partners.Reactive Primary Amine
Intrinsic Fluorescent ProbeChemical modification of the aminopyridine core to enhance fluorescence. nih.govacs.orgDeveloping novel, self-reporting ligands for binding studies.Aminopyridine Scaffold
Affinity TaggingConjugation of biotin (B1667282) to the primary amine.Purification of target proteins from complex mixtures.Reactive Primary Amine

Potential as Precursors for Advanced Chemical Entities in Academic and Industrial Research

In both academic and industrial settings, there is a continuous drive to access novel chemical matter. This compound can serve as a valuable starting material, or precursor, for generating libraries of related compounds. The principles of combinatorial chemistry, where a core scaffold is systematically decorated with a variety of chemical building blocks, can be readily applied to this molecule. nih.gov

Starting from this single precursor, researchers can rapidly generate a large and diverse set of derivatives by reacting the primary amine with various aldehydes, acyl chlorides, or sulfonyl chlorides. The resulting library of compounds can then be screened against biological targets to identify new hits for drug discovery programs or to explore structure-activity relationships (SAR). nih.govresearchgate.net The use of a "privileged scaffold" like aminopyridine as the core can increase the probability of finding biologically active molecules. rsc.org

Furthermore, the compound can be a precursor for creating more complex heterocyclic systems beyond the imidazo[1,2-a]pyridines mentioned earlier. acs.orgresearchgate.net Its bifunctional nature (possessing both an amine and a pyridine ring) allows for participation in multicomponent or tandem reactions, which are powerful strategies for building molecular complexity in an efficient manner. This versatility makes it an attractive platform for both fundamental synthetic methodology development and applied research in areas like materials science and agrochemicals. rsc.org

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